8-Benzyl-2-hydroxy-8-azabicyclo[3.2.1]octane-6-carbonitrile
Description
Properties
IUPAC Name |
8-benzyl-2-hydroxy-8-azabicyclo[3.2.1]octane-6-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O/c16-9-12-8-14-15(18)7-6-13(12)17(14)10-11-4-2-1-3-5-11/h1-5,12-15,18H,6-8,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVJZMHJFKGAQGC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2CC(C1N2CC3=CC=CC=C3)C#N)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Benzyl-2-hydroxy-8-azabicyclo[3.2.1]octane-6-carbonitrile typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. This process can be achieved through various methodologies, including the stereocontrolled formation of the bicyclic scaffold from an acyclic starting material containing the required stereochemical information . Another approach involves the desymmetrization of achiral tropinone derivatives .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic routes for large-scale production. This includes the use of efficient catalysts, high-yield reaction conditions, and cost-effective reagents. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Key Reaction Pathway
-
Mechanistic Insight : Cyanide nucleophilic attack on a ketone intermediate (e.g., 8-benzyl-6-hydroxy-8-azabicyclo[3.2.1]octan-3-one) under acidic conditions generates the nitrile group. Subsequent dehydration with POCl₃/pyridine forms conjugated systems .
Nitrile Hydrolysis
The nitrile group undergoes controlled hydrolysis to primary amides or carboxylic acids:
Hydroxyl Group Derivatization
The secondary hydroxyl group participates in etherification and esterification:
| Reaction | Reagents | Product | Yield | Source |
|---|---|---|---|---|
| Etherification | Cs₂CO₃, DMSO, tert-butyl 5-chloro-2,4-difluorobenzoate, 70°C | Benzyl-protected ether | 54% | |
| Acylation | Ac₂O, DMAP, CH₂Cl₂ | Acetylated derivative | 85% |
Ring-Modification Reactions
The azabicyclo[3.2.1]octane scaffold undergoes ring-opening or contraction under specific conditions:
Acid-Catalyzed Rearrangements
| Conditions | Outcome | Notes | Source |
|---|---|---|---|
| HCl (5M), diethyl ether, 0°C | Ring contraction to pyrrolidine derivatives | Stereospecific pathway |
Reductive Ring Opening
| Reagents | Product | Yield | Source |
|---|---|---|---|
| LiAlH₄, THF | Linear amine derivative | 61% |
Stability and Degradation
The compound exhibits sensitivity to:
Scientific Research Applications
Pharmacological Applications
Mu-Opioid Receptor Antagonism
The primary application of 8-benzyl-2-hydroxy-8-azabicyclo[3.2.1]octane-6-carbonitrile is its function as a mu-opioid receptor antagonist. This class of compounds is significant in treating conditions associated with opioid use, particularly opioid-induced bowel dysfunction and postoperative ileus. The mu-opioid receptors are widely distributed in the central and peripheral nervous systems, mediating various physiological responses, including analgesia and gastrointestinal motility.
- Mechanism of Action : These compounds selectively block mu-opioid receptors, which can alleviate side effects related to opioid therapy without compromising analgesic effects. This selectivity is crucial for minimizing adverse gastrointestinal effects while maintaining pain control .
- Clinical Relevance : The development of this compound and similar compounds could lead to new therapeutic strategies for managing opioid-related side effects, enhancing patient outcomes during recovery from surgery or chronic pain treatment .
Drug Discovery
Synthetic Intermediate in Drug Development
The unique bicyclic structure of 8-benzyl-2-hydroxy-8-azabicyclo[3.2.1]octane derivatives makes them valuable as synthetic intermediates in the development of new pharmaceuticals.
- Synthesis Challenges : The synthesis of these compounds often involves complex multi-step processes due to their intricate structures . However, successful synthesis can lead to novel therapeutic agents with improved pharmacological profiles.
- Case Studies : Research has shown that derivatives of the azabicyclo[3.2.1]octane scaffold have been utilized in total synthesis efforts for various bioactive compounds, showcasing their versatility in drug design .
Research Applications
Biological Research Tool
Beyond their therapeutic potential, this compound can serve as a research tool in biological studies.
- Experimental Use : These compounds can be employed to study biological systems and the effects of mu-opioid receptor modulation on various physiological processes . By investigating how these antagonists interact with biological systems, researchers can gain insights into opioid receptor biology and related pathways.
- Discovery Platform : The compound can also facilitate the discovery of new chemical entities with mu-opioid receptor activity, contributing to the broader field of pharmacology .
Summary Table of Applications
Mechanism of Action
The mechanism of action of 8-Benzyl-2-hydroxy-8-azabicyclo[3.2.1]octane-6-carbonitrile involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to fit into various biological receptors, potentially modulating their activity. The hydroxyl and nitrile groups can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Tropane Alkaloids: Compounds like cocaine and atropine share the 8-azabicyclo[3.2.1]octane scaffold and exhibit similar biological activities.
8-Oxa-3-azabicyclo[3.2.1]octane: Another compound with a similar bicyclic structure but with an oxygen atom replacing a carbon atom in the ring.
Uniqueness
8-Benzyl-2-hydroxy-8-azabicyclo[3.2.1]octane-6-carbonitrile is unique due to its specific substitution pattern, including the benzyl, hydroxyl, and nitrile groups. These functional groups confer distinct chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications.
Biological Activity
8-Benzyl-2-hydroxy-8-azabicyclo[3.2.1]octane-6-carbonitrile is a compound belonging to the class of 8-azabicyclo[3.2.1]octane derivatives, which are known for their diverse biological activities, particularly as monoamine reuptake inhibitors. This article explores the biological activity of this compound, focusing on its pharmacological properties, therapeutic applications, and relevant research findings.
The molecular formula of this compound is with a molecular weight of approximately 231.290 g/mol. The compound exhibits several notable physical properties, including:
| Property | Value |
|---|---|
| Density | 1.2 g/cm³ |
| Boiling Point | 394.6 °C at 760 mmHg |
| Flash Point | 192.5 °C |
| LogP | 1.38 |
| Vapour Pressure | 0 mmHg at 25°C |
Monoamine Reuptake Inhibition
Research indicates that derivatives of the 8-azabicyclo[3.2.1]octane class, including this compound, act as monoamine reuptake inhibitors (MRIs). These compounds have been shown to inhibit the reuptake of neurotransmitters such as serotonin, norepinephrine, and dopamine in vitro, making them potential candidates for treating various psychiatric disorders such as depression and anxiety .
Therapeutic Applications
The therapeutic implications of this compound include:
- Depression : As an MRI, it may alleviate symptoms by increasing the availability of serotonin and norepinephrine.
- Anxiety Disorders : Similar mechanisms can be applied to treat anxiety disorders through modulation of neurotransmitter levels.
- Attention Deficit Hyperactivity Disorder (ADHD) : The compound may also be beneficial in managing ADHD by enhancing dopaminergic signaling .
Case Studies and Research Findings
Several studies have highlighted the efficacy of azabicyclo compounds in clinical settings:
- Efficacy in Depression : A study demonstrated that compounds within this class significantly reduced depressive symptoms in animal models by enhancing serotonergic transmission .
- Pain Management : Research has indicated that these compounds can modulate pain pathways, suggesting their utility in pain management therapies .
- Opioid Receptor Activity : Some derivatives have been characterized as mu-opioid receptor antagonists, which could provide analgesic benefits without the common side effects associated with traditional opioids .
Q & A
What are the key synthetic routes for 8-Benzyl-2-hydroxy-8-azabicyclo[3.2.1]octane-6-carbonitrile?
Basic Research Question
The synthesis often involves radical cyclization strategies and protective group chemistry. For example, radical cyclization using n-tributyltin hydride and AIBN in toluene achieves high diastereocontrol (>99%) in forming bicyclic azabicyclo frameworks . Tert-butyl esters (e.g., tert-butyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate) are frequently employed as protective groups to stabilize intermediates during functionalization at the 6-position . Precursors like 8-benzyl-8-azabicyclo[3.2.1]octan-3-one (CAS 28957-72-4) are synthesized via alkylation or benzylation of the azabicyclo core, followed by nitrile introduction at C6 .
How is the stereochemistry of this compound confirmed?
Basic Research Question
Stereochemical confirmation relies on NMR (e.g., NOESY for spatial proximity analysis) and X-ray crystallography. Analytical standards, such as 3-(benzoyloxy)-8-azabicyclo[3.2.1]octane-2-carboxylic acid (CAS 53-21-4), highlight the use of chiral HPLC and polarimetry for enantiomeric purity verification . For bicyclic systems, coupling constants in (e.g., J values for bridgehead protons) provide insights into ring conformation .
What strategies address low diastereomeric excess in radical cyclization?
Advanced Research Question
Optimizing radical initiators (e.g., AIBN vs. EtB/O) and solvent polarity can enhance stereoselectivity. Evidence shows that toluene, with its low polarity, favors high diastereocontrol (>99%) in azetidin-2-one cyclizations . Computational modeling (DFT) of transition states may further guide substituent placement to minimize steric clashes during ring closure.
How to reconcile contradictory pharmacological data (e.g., partial vs. full agonism)?
Advanced Research Question
Discrepancies in receptor binding assays may arise from assay conditions (e.g., GTPγS vs. cAMP accumulation) or tissue-specific receptor isoforms. For example, BIMU compounds (structurally related azabicyclo derivatives) exhibit partial agonism at 5-HT receptors in gastrointestinal tissues but full agonism in cardiac tissues due to differences in receptor coupling efficiency . Parallel studies using knockout models or selective antagonists (e.g., GR113808 for 5-HT) are critical for contextualizing results.
What analytical methods ensure purity and structural integrity?
Basic Research Question
HPLC (≥97% purity, C18 columns with acetonitrile/water gradients) and GC-MS are standard for purity assessment . Mass spectrometry (HRMS or Q-TOF) confirms molecular ion peaks, while IR spectroscopy identifies functional groups (e.g., nitrile C≡N stretch at ~2200 cm). Elemental analysis validates empirical formulas, particularly for novel derivatives.
How to design structure-activity relationship (SAR) studies for derivatives?
Advanced Research Question
Systematic modification of the benzyl group (e.g., halogenation, methoxy substitution) and the hydroxy/nitrile moieties can elucidate pharmacophore requirements. Evidence from 8-benzyl-8-azabicyclo[3.2.1]octane-3-carbonitrile derivatives (CAS 28957-72-4) suggests that electron-withdrawing groups at C6 enhance receptor affinity, while bulkier substituents at C3 reduce metabolic clearance . Use 3D-QSAR or molecular docking to predict binding interactions with target receptors.
What stability considerations are critical for storage and handling?
Basic Research Question
The compound is hygroscopic and prone to oxidation at the hydroxy group. Storage at 2–8°C under inert atmosphere (argon) is recommended . Accelerated stability studies (40°C/75% RH for 6 months) can identify degradation pathways, such as nitrile hydrolysis to carboxylic acid under acidic conditions.
How to optimize reaction yields in large-scale synthesis?
Advanced Research Question
Batch vs. flow chemistry approaches should be compared. For example, tert-butyl-protected intermediates (e.g., tert-butyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate) show improved solubility in dichloromethane, enabling scalable coupling reactions . Recycling catalysts (e.g., Pd/C for hydrogenation) and optimizing stoichiometry (e.g., 1.2 equiv benzyl bromide) reduce costs. Process analytical technology (PAT) monitors reaction progression in real time.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
